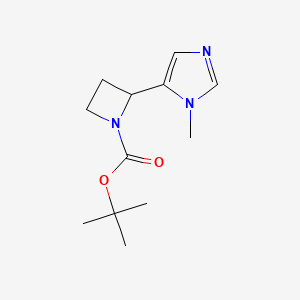
tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines and imidazoles This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms The tert-butyl group and the carboxylate ester functionality further define its chemical structure
Méthodes De Préparation
The synthesis of tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1-methyl group.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization reactions involving appropriate precursors, such as amino alcohols or azetidinones.
Coupling of the Imidazole and Azetidine Rings: The imidazole and azetidine rings can be coupled through nucleophilic substitution or other coupling reactions to form the desired compound.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Analyse Des Réactions Chimiques
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity . The tert-butyl group can enhance the compound’s lipophilicity and improve its bioavailability .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: This compound contains a benzimidazole ring instead of an imidazole ring and a piperidine ring instead of an azetidine ring.
1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol: This compound contains a tetrazole ring and a biphenyl group, highlighting the diversity of imidazole-containing compounds.
Propriétés
Formule moléculaire |
C12H19N3O2 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
tert-butyl 2-(3-methylimidazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-9(15)10-7-13-8-14(10)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
MFCVJFBXPQKIAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1C2=CN=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















